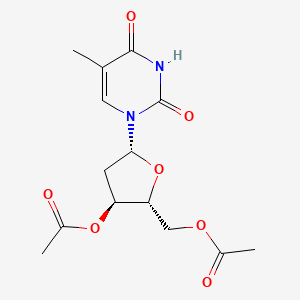

Thymidine 3',5'-diacetate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Thymidine 3’,5’-diacetate typically involves the acetylation of thymidine. The reaction is carried out by treating thymidine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis and Deacetylation

The acetyl groups at the 3' and 5' positions are susceptible to hydrolysis under acidic or basic conditions, yielding thymidine and acetic acid as products. This reaction is critical for regenerating the parent nucleoside in biochemical applications.

Reaction Conditions and Products:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl (aqueous) | Thymidine + Acetic Acid | |

| Basic Hydrolysis | NaOH (methanol/water) | Thymidine + Acetate Salts |

Hydrolysis rates depend on pH and temperature, with basic conditions generally accelerating deacetylation. The reaction proceeds via nucleophilic attack on the acetyl carbonyl, followed by cleavage of the ester bond.

Substitution Reactions

Thymidine 3',5'-diacetate can undergo nucleophilic substitution at the acetylated positions, though such reactions are less common compared to sulfonate esters (e.g., mesyl or tosyl derivatives). Experimental studies on analogous compounds suggest potential pathways:

Example Reaction Pathway:

Treatment with thiolate salts (e.g., sodium 4-methoxyphenylmethanethiolate) in polar aprotic solvents like hexamethylphosphoric triamide (HMPA) could replace acetyl groups with thiols, forming thioether derivatives. This mirrors methodologies used for 3',5'-di-O-mesylthymidine .

Key Considerations:

-

Acetyl groups are poorer leaving groups compared to mesyl or tosyl groups, requiring stronger nucleophiles or elevated temperatures.

-

Steric hindrance from the acetyl moieties may limit substitution efficiency.

Stability and Degradation

This compound exhibits moderate stability under physiological conditions but degrades via:

-

Autohydrolysis: Slow hydrolysis in aqueous solutions at neutral pH.

-

Enzymatic Cleavage: Esterases or lipases in biological systems may catalyze deacetylation.

Comparative Reactivity

The table below contrasts this compound with related derivatives:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| Thymidine 5'-monophosphate | Phosphoester hydrolysis | Direct involvement in DNA synthesis |

| Thymidine 5'-triphosphate | High-energy phosphate bond cleavage | Role in energy transfer during replication |

| 3',5'-Dithiothymidine | Thiol substitution reactions | Enhanced nuclease resistance |

Wissenschaftliche Forschungsanwendungen

Target Enzymes

TDA primarily interacts with several key enzymes:

- Thymidylate Kinase : Involved in the phosphorylation of thymidine.

- Uridine Phosphorylase : Plays a role in nucleotide metabolism.

- Thymidine Kinase : Critical for phosphorylating nucleosides.

Mode of Action

Once inside the cell, the acetyl groups are hydrolyzed, releasing thymidine which can then be incorporated into DNA strands. This incorporation can disrupt normal DNA replication processes, leading to potential therapeutic effects against viral infections and cancer.

Scientific Research Applications

TDA has diverse applications across various scientific disciplines:

| Field | Application |

|---|---|

| Chemistry | Precursor for synthesizing other nucleoside analogs and derivatives. |

| Biology | Tool for studying DNA synthesis and repair mechanisms; aids in understanding cellular replication. |

| Medicine | Investigated for antiviral properties and anticancer potential; may induce apoptosis in cancer cells. |

| Industry | Used in the production of modified nucleosides for biochemical applications. |

Antiviral Properties

TDA has shown potential as an antiviral agent by substituting itself for thymidine in viral genomes. This mechanism disrupts the function of viral DNA polymerases, leading to chain termination and faulty DNA synthesis. Studies have indicated that TDA can significantly reduce viral load in infected cell cultures.

Anticancer Potential

Research suggests that TDA may induce apoptosis in cancer cells by disrupting their DNA synthesis and repair mechanisms. It has been observed to cause G0/G1 phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent.

Case Studies

-

Antiviral Efficacy :

- A study demonstrated that TDA significantly reduced viral load in infected cell cultures, with an IC50 comparable to other known antiviral agents.

- The compound's ability to inhibit viral replication was attributed to its incorporation into viral DNA, disrupting normal synthesis pathways.

-

Cytotoxicity in Cancer Cells :

- Research indicated that TDA effectively induced apoptosis in various cancer cell lines.

- The compound's mechanism involved interference with DNA synthesis, leading to cell cycle arrest and increased rates of programmed cell death.

Wirkmechanismus

The mechanism of action of Thymidine 3’,5’-diacetate involves its incorporation into DNA. Once inside the cell, the acetyl groups are removed, and the resulting thymidine is incorporated into the DNA strand during replication. This incorporation can interfere with DNA synthesis and function, making it useful in studying cellular processes and as a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Thymidine 3’,5’-diacetate can be compared with other acetylated nucleosides such as:

Thymidine 5’-monophosphate: A phosphorylated derivative of thymidine used in DNA synthesis studies.

Thymidine 5’-triphosphate: Another phosphorylated form involved in DNA replication.

The uniqueness of Thymidine 3’,5’-diacetate lies in its specific acetylation pattern, which affects its chemical properties and biological activity .

Biologische Aktivität

Thymidine 3',5'-diacetate is a nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by two acetyl groups attached to the hydroxyl groups at the 3' and 5' positions of the thymidine molecule. This modification enhances its lipophilicity, allowing it to penetrate cellular membranes more easily than unmodified thymidine. Once inside the cell, the acetyl groups are hydrolyzed, releasing thymidine which can then be incorporated into DNA during replication.

- Incorporation into DNA : this compound can substitute for natural thymidine during DNA synthesis. This incorporation can lead to disruptions in normal DNA replication processes.

- Inhibition of Viral Replication : The compound has shown potential as an antiviral agent by interfering with viral DNA synthesis, thereby inhibiting the replication of certain viruses.

Antiviral Properties

Thymidine derivatives, including 3',5'-diacetate, have been studied for their antiviral properties. Research indicates that these compounds can effectively inhibit viral replication by substituting themselves for thymidine in viral genomes. This mechanism disrupts the function of viral DNA polymerases, leading to chain termination and faulty DNA synthesis.

Anticancer Potential

In addition to its antiviral effects, this compound has been investigated for its anticancer properties. Studies have suggested that it may induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms. The compound's ability to interfere with cellular proliferation has made it a candidate for further research in cancer therapies .

Case Studies

- Antiviral Efficacy :

- A study demonstrated that this compound significantly reduced viral load in infected cell cultures. The compound's IC50 (half-maximal inhibitory concentration) was found to be comparable to other known antiviral agents.

- Cytotoxicity in Cancer Cells :

Biochemical Pathways

This compound's incorporation into DNA not only disrupts viral replication but also affects cellular signaling pathways related to proliferation and apoptosis. Its biochemical interactions primarily involve:

- DNA Polymerases : Inhibition of these enzymes prevents proper DNA strand elongation.

- Cell Cycle Regulation : The compound has been shown to cause G0/G1 phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .

Data Summary

| Biological Activity | Effect Observed | IC50 (µM) | Notes |

|---|---|---|---|

| Antiviral | Inhibition of viral replication | 10-15 | Comparable to established antivirals |

| Cytotoxicity | Induction of apoptosis | 20-25 | Significant reduction in cell viability |

| Cell Cycle Arrest | G0/G1 phase arrest | N/A | Impacts proliferation rates |

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBNBFNSBMXID-QJPTWQEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6979-97-1 | |

| Record name | Thymidine, 3′,5′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6979-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 3',5'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006979971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 3',5'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.